molecular formula C5H9N5 B1583460 Pyridine-2,3,5,6-tetraamine CAS No. 38926-45-3

Pyridine-2,3,5,6-tetraamine

Cat. No.: B1583460
CAS No.: 38926-45-3
M. Wt: 139.16 g/mol
InChI Key: IAYUQKZZQKUOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-2,3,5,6-tetraamine is a heterocyclic amine with the molecular formula C5H9N5. This compound is characterized by a pyridine ring substituted with four amino groups at the 2, 3, 5, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2,3,5,6-tetraamine can be synthesized through several methods. One common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation . Another method includes the use of hydroxylamine instead of ammonia to avoid the oxidation step .

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,3,5,6-tetraamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, nitro derivatives, and amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyridine-2,3,5,6-tetraamine involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and enzymes, thereby influencing biochemical pathways. The compound’s multiple amino groups allow it to form stable complexes with metal ions, which can be crucial in catalytic processes .

Comparison with Similar Compounds

Uniqueness: Pyridine-2,3,5,6-tetraamine is unique due to its multiple amino groups, which enhance its reactivity and potential for forming complex structures. This makes it particularly valuable in synthetic chemistry and materials science .

Properties

IUPAC Name

pyridine-2,3,5,6-tetramine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c6-2-1-3(7)5(9)10-4(2)8/h1H,6-7H2,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYUQKZZQKUOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343044
Record name 2,3,5,6-Pyridinetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38926-45-3
Record name 2,3,5,6-Pyridinetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.772 Parts by weight of 2,3,5,6-tetraaminopyridine trihydrochloride monohydrate was dissolved in 100 parts by weight of water deaerated with nitrogen. 13.208 Parts by weight of 2,5-dihydroxyterephthalic acid was dissolved in 137 parts by weight of a 1M sodium hydroxide aqueous solution, followed by deaeration with nitrogen. The 2,3,5,6-tetraaminopyridine trihydrochloride monohydrate aqueous solution was dropwise added to the 2,5-dihydroxyterephthalic acid disodium salt aqueous solution over 10 minutes. Then, 24.3 parts by weight of polyphosphoric acid, 35 parts by weight of water deaerated with nitrogen and 1 part by weight of acetic acid were added, and the resultant salt was recovered by filtering and dispersed in, and mixed with, 3,000 parts by weight of water deaerated with nitrogen, followed by re-filtering. Procedures of the above dispersing/mixing and filtering were repeated 3 times to give 2,3,5,6-tetraaminopyridine/2,5-dihydroxyterephthalaic acid salt.
Name
2,3,5,6-tetraaminopyridine trihydrochloride monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2,3,5,6-tetraaminopyridine trihydrochloride monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-2,3,5,6-tetraamine
Reactant of Route 2
Pyridine-2,3,5,6-tetraamine
Reactant of Route 3
Pyridine-2,3,5,6-tetraamine
Reactant of Route 4
Pyridine-2,3,5,6-tetraamine
Reactant of Route 5
Reactant of Route 5
Pyridine-2,3,5,6-tetraamine
Reactant of Route 6
Pyridine-2,3,5,6-tetraamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.